molecular formula C10H15N B146146 4-tert-Butylaniline CAS No. 769-92-6

4-tert-Butylaniline

Cat. No.: B146146
CAS No.: 769-92-6
M. Wt: 149.23 g/mol
InChI Key: WRDWWAVNELMWAM-UHFFFAOYSA-N
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Description

4-tert-Butylaniline, also known as 4-(1,1-Dimethylethyl)aniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline where a tert-butyl group is substituted at the para position of the benzene ring. This compound is a clear orange-red to brownish liquid and is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Synthetic Routes and Reaction Conditions:

    Reduction of 4-tert-Butyl-1-nitrobenzene: This method involves the reduction of 4-tert-butyl-1-nitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon.

    Direct Alkylation of Aniline: Aniline can be alkylated with tert-butanol in the presence of aniline hydrochloride.

Industrial Production Methods: The industrial production of this compound often involves the alkylation of aniline with isobutylene in the presence of catalysts such as ammonium chloride or bleaching earth. This method is preferred due to its efficiency and high yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds or quinones.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

Target of Action

It’s known that anilines, in general, can interact with various biological targets depending on their specific substitutions and functional groups .

Mode of Action

4-tert-Butylaniline has been reported to react with formic acid to produce formic acid-(4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent toluene under heating conditions . The resulting compound, formic acid-(4-tert-butyl-anilide), may have different biological activities, which would depend on the specific context and environment.

Biochemical Pathways

It’s known to be used in the synthesis of 4-tert-butyl-4′,4″-dinitrotriphenylamine, a new triphenylamine-containing diamine monomer . This suggests that it could potentially influence pathways related to these compounds.

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 90-93 °c/3 mmhg, and density of 0937 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the synthesis of other compounds suggests that it may play a role in the formation of these compounds and their subsequent biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with formic acid to produce formic acid-(4-tert-butyl-anilide) occurs in the presence of the solvent toluene under heating conditions . Therefore, factors such as temperature and the presence of specific solvents can influence its reactivity and subsequent biological effects.

Scientific Research Applications

4-tert-Butylaniline is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including dyes and polymers.

    Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: The compound is involved in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular systems.

    Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers

Comparison with Similar Compounds

  • 4-Isopropylaniline
  • 4-Fluoroaniline
  • 4-Iodoaniline
  • 4-Butylaniline
  • p-Anisidine

Comparison: 4-tert-Butylaniline is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. Compared to 4-isopropylaniline, this compound has a higher steric hindrance, affecting its ability to participate in certain reactions. The presence of the tert-butyl group also enhances its stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDWWAVNELMWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048181
Record name 4-tert-Butylaniline
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-92-6
Record name 4-tert-Butylaniline
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Record name p-tert-Butylaniline
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Record name 4-tert-Butylaniline
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Record name p-tert-butylaniline
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Record name P-TERT-BUTYLANILINE
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Synthesis routes and methods I

Procedure details

Absolute ethanol (20 ml) was added to 10% palladium on charcoal (0.2 g) in a Parr hydrogenation bottle (500 ml volume). 1-(1,1-Dimethylethyl)-4-nitrobenzene (50 g) in absolute ethanol (100 ml) was added. Hydrogen was admitted to the bottle and the mixture shaken at 60 psi over night. The catalyst was removed by filtration through Celite under nitrogen, the filtrate was reduced in vacuo and the residue distilled at 96° C./0.3 mm Hg to give 4-(1,1-dimethylethyl)benzenamine as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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0.2 g
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20 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Reaction Step One
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0.23 g
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0.213 g
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PTFE
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ice water
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20 mL
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10 mL
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reactant
Reaction Step Six
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
72%

Synthesis routes and methods III

Procedure details

While carbon tetrachloride was refluxed, fuming sulfuric acid was added dropwise to evolve phosgene. When the atmosphere in the apparatus was replaced sufficiently with phosgene, a 4-t-butylaniline toluene solution (containing 6.00 g of 4-t-butylaniline in 250 ml of toluene) was added dropwise and the temperature was gradually elevated to allow the reaction to proceed while the toluene was refluxed. Yield: 5.61 g (79.6%).
Quantity
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4-t-butylaniline toluene
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250 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline and 700 parts of ethanol is heated to 180° C. in an autoclave and kept at this temperature for 6 hours. The mixture is then subjected to fractional distillation under reduced pressure. 60 parts (80% of theory) of 4-tert.-butylaniline, of boiling point 93°-94° C./4 mbar, are obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-Butylaniline
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